3-chloro-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The compound contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This bicyclic compound consists of a benzene ring fused to a pyrazole ring. Indazole derivatives are known to exhibit a wide range of biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. Without specific data, it’s difficult to provide a detailed analysis .Scientific Research Applications
Anticancer Activity
Several benzenesulfonamide derivatives have been synthesized with potential anticancer activity. For example, novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides showed remarkable activity against human tumor cell lines, indicating their potential in cancer treatment (J. Sławiński et al., 2012). Furthermore, a series of 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives exhibited broad-spectrum antitumor activity against various tumor cell lines, highlighting their chemotherapeutic potential (H. Faidallah et al., 2013).
Antimicrobial and Anti-HIV Activity
Another research focus is the antimicrobial and anti-HIV properties of benzenesulfonamide derivatives. For instance, 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides exhibited moderate to high anti-HIV activity and moderate anticancer activity, suggesting their utility in both anticancer and antiviral therapies (Z. Brzozowski, 1998).
Biochemical and Molecular Studies
Benzenesulfonamides also serve as important tools in biochemical and molecular studies. For example, benzenesulfonamides bearing pyrrolidinone moieties were tested as inhibitors of human carbonic anhydrase isoforms, revealing insights into their potential therapeutic applications and biochemical pathways (Irena Vaškevičienė et al., 2019).
Environmental and Material Science Applications
Research on benzenesulfonamides extends beyond pharmaceuticals into environmental and material sciences. For example, the occurrence of benzenesulfonamide derivatives in outdoor air particulate matter was studied, contributing to our understanding of chemical pollutants and their potential impacts on human health and the environment (Alba Maceira et al., 2018).
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been reported to inhibit, regulate, and/or modulate kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment .
Mode of Action
It can be inferred that the compound may interact with its targets (such as chk1 and chk2 kinases) and modulate their activity, potentially leading to changes in cell cycle regulation and dna damage response .
Biochemical Pathways
Given its potential interaction with chk1 and chk2 kinases, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response .
Result of Action
Given its potential interaction with chk1 and chk2 kinases, it can be inferred that the compound may influence cell cycle regulation and dna damage response, potentially leading to effects on cell growth and proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-11-13(17)7-5-9-16(11)23(21,22)18-10-14-12-6-3-4-8-15(12)20(2)19-14/h5,7,9,18H,3-4,6,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZBRWQBLLOIIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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